Ethyl 5-chloropyrimidine-4-carboxylate
Description
Natural Occurrence and Biological Roles
Pyrimidine (B1678525) derivatives are ubiquitous in nature, forming the structural core of essential biomolecules. wikipedia.org The nucleobases uracil, thymine, and cytosine are fundamental components of nucleic acids (RNA and DNA), playing a central role in genetic information storage and transfer. wikipedia.orgresearchgate.net The pyrimidine motif is also present in vital cofactors and vitamins, such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2). researchgate.netresearchgate.net
Medicinal and Agrochemical Importance
Beyond their natural roles, synthetic pyrimidine derivatives are a cornerstone of modern medicinal chemistry and agrochemistry. researchgate.netgsconlinepress.com This class of compounds exhibits a vast array of pharmacological activities, leading to their development as successful therapeutic agents. arabjchem.org Notable examples include anticancer drugs like 5-Fluorouracil and Gemcitabine, which function as antimetabolites, and antiviral agents like Zidovudine (AZT) used in HIV therapy. wikipedia.orgarabjchem.org The structural versatility of the pyrimidine ring allows chemists to design molecules that can act as inhibitors for various enzymes, such as kinases, which are critical targets in cancer therapy. georganics.sk Furthermore, pyrimidine derivatives have been developed as antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents. researchgate.netresearchgate.net In agriculture, these compounds are utilized in the formulation of herbicides and fungicides, contributing to crop protection. arabjchem.orgchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYGEGYALNIWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612502 | |
| Record name | Ethyl 5-chloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-64-2 | |
| Record name | Ethyl 5-chloro-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-chloropyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Strategic Position of Ethyl 5 Chloropyrimidine 4 Carboxylate As a Key Synthetic Intermediate
Ethyl 5-chloropyrimidine-4-carboxylate is strategically important not for its own biological activity, but as a versatile precursor for more elaborate molecular architectures. wikipedia.org Its value lies in the specific arrangement of its functional groups, which allows for selective and sequential chemical transformations.
The chlorine atom at the 5-position is a key reactive site. Halogenated positions on electron-deficient rings like pyrimidine (B1678525) are susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, including amino, alkoxy, and cyano groups, by reacting the compound with appropriate nucleophiles. The ethyl carboxylate group at the 4-position provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can participate in condensation reactions.
This dual functionality makes this compound a crucial intermediate in the synthesis of diverse, highly substituted pyrimidines. These products are often targeted for screening in drug discovery programs, particularly for antiviral and anticancer agents, as well as in the development of new agrochemicals like herbicides and fungicides. chemimpex.comlookchem.com
Historical Context of Pyrimidine Synthesis and Functionalization Relevant to the Compound
The study of pyrimidines dates back to the 19th century, with early work focusing on derivatives like alloxan. wikipedia.orgresearchgate.net A pivotal moment in synthetic pyrimidine (B1678525) chemistry occurred in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid, from the condensation of urea (B33335) and malonic acid. wikipedia.org This established a foundational method for constructing the pyrimidine ring.
The principal synthesis for pyrimidines, which remains a common strategy today, involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, such as an amidine or urea. wikipedia.org Variations of this approach allow for the preparation of a wide range of substituted pyrimidines. For instance, the synthesis of Ethyl 5-chloropyrimidine-4-carboxylate itself would likely derive from precursors that already contain or can be easily converted to the required chloro and carboxylate functionalities.
The functionalization of the pre-formed pyrimidine ring is also historically significant. It was established that electrophilic substitution on the pyrimidine ring is challenging due to its electron-deficient nature. However, the C-5 position is the most susceptible to such reactions, including halogenation. wikipedia.org This understanding of the ring's reactivity is directly relevant to the synthesis of 5-halo-pyrimidines, a class to which this compound belongs. The development of reliable methods for introducing a chlorine atom at this specific position was a key step enabling its use as a versatile synthetic building block.
Scope and Objectives of Research on Ethyl 5 Chloropyrimidine 4 Carboxylate
De Novo Synthesis Approaches
De novo pathways build the heterocyclic core by reacting molecules that provide the necessary carbon and nitrogen atoms. These methods are fundamental in heterocyclic chemistry and offer versatility in introducing substituents.
A principal method for synthesizing the pyrimidine ring is the cyclocondensation of a three-carbon component with a nitrogen-containing component. nih.gov For the synthesis of the target molecule, a C-5 chloro substituent must be incorporated from the start. This is achieved by using a chlorinated malonate derivative, typically diethyl 2-chloromalonate, as the three-carbon building block. The synthesis of this key precursor is often accomplished through the chlorination of diethyl malonate with an agent like sulfuryl chloride. google.com
In this approach, diethyl 2-chloromalonate is reacted with a nitrogen source like formamide (B127407). The reaction involves a cyclocondensation mechanism where formamide provides the N-C-N fragment that closes the ring with the malonate derivative. This condensation typically occurs under basic conditions and leads to the formation of a 5-chloropyrimidin-4,6-diol intermediate. lookchem.com Achieving the final target compound, this compound, from this intermediate is a multi-step process. It would necessitate further chemical transformations, including a double chlorination of the hydroxyl groups followed by a selective mono-alkoxy-dechlorination at the C-4 position and subsequent removal of the C-6 chloro group.
A more direct and widely used variation of pyrimidine synthesis is the Pinner synthesis, which employs an amidine, such as formamidine (B1211174) hydrochloride, as the N-C-N component. rsc.org The reaction of diethyl 2-chloromalonate with formamidine hydrochloride under basic conditions leads to the formation of a 5-chloropyrimidine (B107214) ring. The initial product of this cyclocondensation is typically a 4,6-dihydroxypyrimidine (B14393) derivative. The presence of the ester group on the malonate precursor is carried through to the final heterocyclic product.
Table 1: De Novo Synthesis via Malonate Derivatives
| Starting Material | Nitrogen Source | Key Intermediate | Notes |
|---|---|---|---|
| Diethyl 2-chloromalonate | Formamide | 5-Chloro-4,6-dihydroxypyrimidine | Requires further functionalization to yield the target ester. |
| Diethyl 2-chloromalonate | Formamidine hydrochloride | 5-Chloro-4,6-dihydroxypyrimidine | A classic Pinner-type pyrimidine synthesis. nih.govrsc.org |
Another major pathway for de novo pyrimidine synthesis involves the condensation of a β-keto ester with an amidine. mdpi.com To introduce a chlorine atom at the C-5 position, a corresponding α-chloro-β-keto ester is required, such as ethyl 2-chloroacetoacetate.
The reaction of ethyl 2-chloroacetoacetate with formamidine hydrochloride is a known method for constructing a pyrimidine ring. However, due to the structure of the β-keto ester precursor (which contains an acetyl group), this condensation leads to the formation of a pyrimidine with a methyl group at position C-6. The resulting product is typically ethyl 5-chloro-4-hydroxy-6-methylpyrimidine. While this strategy is effective for producing certain substituted pyrimidines, it is not a direct route to this compound as it introduces an undesired methyl group.
Table 2: De Novo Synthesis via β-Keto Ester Precursors
| β-Keto Ester Precursor | Amidine Source | Typical Product | Notes |
|---|---|---|---|
| Ethyl 2-chloroacetoacetate | Formamidine hydrochloride | Ethyl 5-chloro-4-hydroxy-6-methylpyrimidine | Introduces a methyl group at the C-6 position, differing from the target compound. mdpi.com |
Cyclocondensation Reactions Involving Malonate Derivatives
Functionalization of Pre-existing Pyrimidine Cores
An alternative to building the ring from scratch is to modify an already synthesized pyrimidine ring. This often involves the introduction or transformation of functional groups at specific positions.
The conversion of a hydroxyl or oxo group on a pyrimidine ring into a chlorine atom is a common and crucial functionalization reaction. chemicalbook.com This transformation is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or pyridine, or under solvent-free high-temperature conditions. chemicalbook.comchemicalbook.com
This specific methodology can be used to synthesize Ethyl 4-chloropyrimidine-5-carboxylate , an isomer of the target compound. The synthesis starts with Ethyl 4-hydroxypyrimidine-5-carboxylate, which exists in equilibrium with its keto tautomer, Ethyl 1,6-dihydro-6-oxopyrimidine-5-carboxylate. Refluxing this precursor with phosphorus oxychloride effectively replaces the C-4 hydroxyl group with a chlorine atom, yielding Ethyl 4-chloropyrimidine-5-carboxylate in high yield. nih.gov This resulting chloro-substituent is highly reactive and serves as a key handle for introducing other functional groups via nucleophilic aromatic substitution. google.com
Table 3: Functionalization via C-4 Chlorination
| Precursor | Reagent(s) | Product | Reaction Conditions |
|---|---|---|---|
| Ethyl 4-hydroxypyrimidine-5-carboxylate | Phosphorus oxychloride (POCl₃) | Ethyl 4-chloropyrimidine-5-carboxylate | Reflux; often with a base (e.g., N,N-dimethylaniline). chemicalbook.com |
Chlorination Reactions at C-4 Position of Pyrimidine Ring
Green Chemistry Approaches in Compound Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign processes. These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
A prominent green chemistry strategy is the use of solvent-free reaction conditions. The Biginelli reaction, a one-pot, three-component condensation, is a well-known method for synthesizing pyrimidine derivatives and can be adapted for this purpose. asianpubs.orgsemanticscholar.orgnih.gov In a typical setup analogous to the synthesis of the target compound's core, a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and urea (B33335) or thiourea (B124793) are mixed. asianpubs.orgnih.gov
Instead of using a solvent, the reaction can be initiated by simply heating the mixture of reagents. mdpi.com For instance, fusing acetoacetic ether, an aldehyde, and thiourea at 120°C for several hours has been shown to produce the tetrahydropyrimidine-5-carboxylate core without any solvent. mdpi.com Another solvent-free technique involves using microwave irradiation to drastically reduce reaction times from hours to minutes while often providing excellent yields. asianpubs.org These methods reduce the use of volatile organic compounds (VOCs), simplifying work-up procedures and minimizing chemical waste. semanticscholar.orgnih.gov
Table 3: Solvent-Free Synthesis of Pyrimidine Carboxylate Derivatives
| Reactants | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Aldehyde, Ethyl Acetoacetate, Thiourea | Fused at 120°C, 8h | None (thermal) | High | mdpi.com |
| Aldehyde, Ethyl Acetoacetate, Urea | Microwave Irradiation (300W) | Sulfamic Acid | Excellent | asianpubs.org |
| Aldehyde, Ethyl Acetoacetate, Urea | 55°C | Calcined Mg/Fe hydrotalcite | ~90% | semanticscholar.org |
Developing catalyst-free reactions is a significant goal in green synthesis. Research has demonstrated that multicomponent reactions to form complex heterocyclic systems, including pyrimidine derivatives, can sometimes proceed under ultrasonic irradiation in water without any catalyst. researchgate.net
More commonly, organocatalysis—the use of small organic molecules as catalysts—is employed as a green alternative to metal-based or harsh acid catalysts. For the Biginelli reaction, Brønsted acidic ionic liquids have been used as efficient and recyclable catalysts under solvent-free conditions. nih.gov In another approach, diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc), which acts as both a catalyst and a reaction medium, has been used to promote the synthesis of tetrahydropyrimidines at room temperature, offering high yields and easy work-up. acs.org These organocatalytic methods provide the benefits of mild reaction conditions, high efficiency, and reduced environmental impact.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Chloro Moiety
The chloro substituent at the C-4 position of this compound is labile and readily undergoes nucleophilic aromatic substitution (SNAr) with a diverse range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic organic chemistry, providing a gateway to a multitude of 4-substituted pyrimidine derivatives.
Amination Reactions: Synthesis of 4-Aminopyrimidine (B60600) Derivatives
The displacement of the C-4 chloro group by various amine nucleophiles is a widely employed transformation, affording access to a broad spectrum of 4-aminopyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry.
This compound and its analogues react efficiently with both primary and secondary amines to yield the corresponding 4-amino- and 4-(disubstituted-amino)pyrimidine derivatives. For instance, the related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, readily reacts with dimethylamine (B145610) to furnish ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate. rsc.org This type of reaction is general and can be applied to a wide range of aliphatic and cyclic amines.
The reaction conditions for these aminations are typically mild, often involving heating the chloropyrimidine with the amine in a suitable solvent, such as ethanol (B145695) or isopropanol. The presence of a base may be required to neutralize the hydrogen chloride generated during the reaction.
Table 1: Examples of Amination Reactions with Primary and Secondary Amines
| Amine Nucleophile | Product | Reaction Conditions | Reference |
| Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | Reflux in ethanol | rsc.org |
Note: The table presents a representative example from a closely related analogue to illustrate the general reactivity.
Aniline (B41778) and its substituted derivatives are effective nucleophiles for the displacement of the C-4 chloro group. The reaction of a related substrate, 4-chloro-2-phenyl-5-pyrimidine carboxylic acid ethyl ester, with aniline in refluxing ethanol yields the corresponding 4-anilinopyrimidine derivative. semanticscholar.org This reaction is crucial for the synthesis of various biologically active molecules, including kinase inhibitors. nih.govscielo.br The reactivity of substituted anilines can be influenced by the electronic nature of the substituents on the phenyl ring.
Microwave irradiation has also been effectively utilized to promote the coupling of chloropyrimidines with aminophenyl derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.gov
Table 2: Reactivity of Aniline with a Chloropyrimidine Analogue
| Reactants | Product | Reaction Conditions | Reference |
| 4-chloro-2-phenyl-5-pyrimidine carboxylic acid ethyl ester, Aniline | 4-anilino-2-phenyl-5-pyrimidine carboxylic acid ethyl ester | Reflux in ethanol | semanticscholar.org |
The 4-aminopyrimidine derivatives synthesized from the reactions described above can serve as precursors for the construction of fused heterocyclic systems through intramolecular cyclization reactions. While direct intramolecular amination of a substituent on this compound is less commonly reported, the principle is well-established in the synthesis of bicyclic pyrimidine systems like thieno[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. nih.govresearchgate.net
In these synthetic strategies, a chloropyrimidine is first reacted with a bifunctional nucleophile, such as an amino-substituted thiophene (B33073) or pyrimidine. The resulting intermediate, which possesses both a pyrimidine ring and a suitably positioned amino group, can then undergo an intramolecular cyclization to form the fused ring system. For example, 4-chlorothieno[2,3-d]pyrimidines can be synthesized and subsequently reacted with amines to generate a variety of substituted thieno[2,3-d]pyrimidines. nih.gov Similarly, pyrimido[5,4-d]pyrimidines can be accessed through multistep sequences that often involve the formation of an N-N bond followed by cyclization. nih.gov
Alkoxylation and Aryloxylation Reactions: Formation of Pyrimidine Ethers
The chloro group at C-4 can be displaced by oxygen-based nucleophiles, such as alkoxides and phenoxides, to generate the corresponding 4-alkoxy- and 4-aryloxypyrimidine ethers. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide results in the formation of ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate. rsc.org Similarly, reaction with sodium methoxide (B1231860) can lead to substitution at the C-4 position. rsc.org
These reactions are typically carried out by treating the chloropyrimidine with a pre-formed sodium or potassium alkoxide or phenoxide in an anhydrous solvent like dimethylformamide (DMF) or the corresponding alcohol.
Table 3: Examples of Alkoxylation and Aryloxylation Reactions
| Nucleophile | Product | Reference |
| Sodium phenoxide | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate | rsc.org |
| Sodium methoxide | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | rsc.org |
Note: The table presents representative examples from a closely related analogue to illustrate the general reactivity.
Thiolation Reactions: Accessing Sulfanylpyrimidine Esters
Sulfur nucleophiles, such as thiolates, readily displace the C-4 chloro atom to afford 4-sulfanylpyrimidine derivatives. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide provides ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate in good yield. rsc.org
These reactions are generally performed under conditions similar to those used for alkoxylation, employing a sodium or potassium thiolate in a suitable polar aprotic solvent. The resulting sulfanylpyrimidine esters are valuable intermediates for further synthetic manipulations, including oxidation to sulfoxides and sulfones, which can modulate the biological activity of the parent molecule.
Table 4: Example of a Thiolation Reaction
| Nucleophile | Product | Reference |
| Sodium thiophenoxide | Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate | rsc.org |
Note: The table presents a representative example from a closely related analogue to illustrate the general reactivity.
Cyanation and Related Carbon Nucleophile Additions
The chloro-substituent at the 5-position of the pyrimidine ring is susceptible to nucleophilic displacement. Cyanation, the introduction of a nitrile (-CN) group, can be achieved through reaction with a cyanide salt. However, the reactivity of substituted pyrimidines can be complex. In a study on a structurally related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with sodium cyanide in dimethyl sulfoxide (B87167) did not result in the expected displacement of the chlorine atom. rsc.org Instead, the reaction led to the displacement of the methylthio group, yielding ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate. rsc.org This unusual outcome underscores that the regioselectivity of nucleophilic substitution on the pyrimidine ring is highly dependent on the other substituents present.
The addition of carbon nucleophiles is a fundamental transformation in organic synthesis. youtube.com Besides cyanation, other carbon nucleophiles such as Grignard reagents and organolithium compounds can react with this compound, typically at the electrophilic carbonyl carbon of the ester group, a reaction discussed in detail in section 3.2.5.
Transformations of the Ethyl Ester Functional Group
The ethyl ester moiety at the 4-position of the molecule provides a reactive handle for a variety of chemical modifications, enabling the synthesis of diverse pyrimidine derivatives such as carboxylic acids, amides, and alcohols.
The ethyl ester can be readily hydrolyzed to the corresponding 5-chloropyrimidine-4-carboxylic acid. This transformation is typically carried out via saponification, which involves heating the ester with a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide, in an aqueous or alcoholic solvent. nih.gov The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the salt to yield the final carboxylic acid product. This hydrolysis is a key step for preparing derivatives that require a free carboxylic acid, such as in certain amidation reactions. nih.gov
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol (R'-OH). This equilibrium reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.comresearchgate.net For instance, reacting this compound with methanol (B129727) in the presence of a catalyst like scandium(III) triflate or potassium phosphate (B84403) would yield mthis compound. organic-chemistry.org
The table below summarizes common catalytic systems for transesterification.
Table 1: Catalysts for Transesterification Reactions
| Catalyst Type | Examples | Conditions |
|---|---|---|
| Acid Catalysts | H₂SO₄, Sc(OTf)₃ | Reflux in alcohol solvent masterorganicchemistry.comorganic-chemistry.org |
| Base Catalysts | Sodium Alkoxide (e.g., NaOCH₃), K₂HPO₄ | Alcohol solvent at room temperature or with heating masterorganicchemistry.comorganic-chemistry.org |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Room temperature in alcohol solvent organic-chemistry.org |
Pyrimidine carboxamides are a significant class of compounds, with many exhibiting important biological activities. ias.ac.innih.gov These can be synthesized from this compound through several routes. One direct method involves the aminolysis of the ester with a primary or secondary amine. However, this reaction can be slow and often requires high temperatures.
A more common and efficient approach involves a two-step process: first, the hydrolysis of the ester to the carboxylic acid (as described in 3.2.1), followed by the coupling of the resulting acid with an amine. This amidation is facilitated by a wide range of coupling reagents that activate the carboxylic acid. lookchemmall.comnih.gov
Table 2: Selected Methods for Pyrimidine Carboxamide Synthesis
| Starting Material | Reagents and Conditions | Product | Reference(s) |
|---|---|---|---|
| Pyrimidine Methyl Ester | Amine, heat | Pyrimidine Carboxamide | nih.gov |
| Pyrimidine Carboxylic Acid | EDC, HOBt, DMAP, Amine, CH₃CN | Pyrimidine Carboxamide | nih.gov |
| Pyrimidine Carboxylic Acid | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, Amine, THF | Pyrimidine Carboxamide | lookchemmall.com |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine, DMF: N,N-Dimethylformamide, THF: Tetrahydrofuran
The ethyl ester group can be reduced to either a primary alcohol (pyrimidine-4-methanol) or, with careful choice of reagents and conditions, to an aldehyde (pyrimidine-4-carbaldehyde). Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols. researchgate.net
Research on the reduction of similar ethyl pyrimidine-5-carboxylates with LiAlH₄ has shown that this transformation can be complex. researchgate.net While the desired pyrimidin-5-yl)methanol product can be formed, a significant competing reaction is the reduction of the pyrimidine ring itself, leading to the formation of dihydropyrimidine (B8664642) derivatives as the major product. researchgate.net The electron-withdrawing nature of substituents on the pyrimidine ring can influence the susceptibility of the ring to hydride attack. researchgate.net Achieving selective reduction of the ester without affecting the aromatic ring often requires milder, more sterically hindered, or more chemoselective reducing agents.
The reaction of the ethyl ester functional group with highly nucleophilic organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is a powerful method for forming carbon-carbon bonds. libretexts.org Esters typically react with two equivalents of these reagents. masterorganicchemistry.com The first equivalent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a ketone. masterorganicchemistry.com This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol upon acidic workup. masterorganicchemistry.comadichemistry.com
Therefore, treating this compound with an excess of a Grignard reagent, for example, methylmagnesium bromide, would be expected to produce 2-(5-chloro-4-pyrimidinyl)propan-2-ol after workup.
However, the presence of the pyrimidine ring adds complexity. In some cases, particularly with functionalized pyrimidines, Grignard reagents can react at other electrophilic sites on the ring. nih.gov For instance, studies on 4-amino-5-cyanopyrimidines have shown that Grignard reagents can add to the nitrile group or even participate in pathways leading to dihydropyrimidine products, depending on the reaction conditions. nih.gov Organolithium reagents, being even stronger bases, can also potentially deprotonate acidic protons if present, or undergo similar addition reactions. libretexts.orgwikipedia.org
Metal-Catalyzed Cross-Coupling Reactions at C-4 Position
The chlorine atom at the C-4 position of this compound serves as a prime site for metal-catalyzed cross-coupling reactions. This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which facilitates the oxidative addition of a palladium(0) catalyst into the carbon-chlorine bond, often the rate-determining step of the catalytic cycle. libretexts.orguwindsor.ca For chloropyrimidines, substitution reactions are generally favored at the C-4 and C-6 positions over the C-2 position.
Suzuki-Miyaura Coupling for Aryl- and Vinyl-Pyrimidine Synthesis
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org This reaction is widely employed to synthesize 4-aryl- and 4-vinyl-pyrimidine derivatives from this compound. The reaction typically requires a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. nih.gov Studies on di- and tri-chloropyrimidines show a high degree of regioselectivity, with the initial coupling strongly favoring the C-4 position. researchgate.netnih.gov
The general mechanism involves three primary steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | --- | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | nih.gov |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Isopropanol/H₂O | Reflux | ~70 | acs.org |
| PdCl₂(dppf) | --- | K₂CO₃ | Dioxane | 80 | 80-85 | researchgate.net |
This table presents typical conditions for Suzuki-Miyaura reactions on related chloropyrimidine substrates to illustrate common catalytic systems.
Stille Coupling and Related Organotin Reagent Applications
The Stille reaction facilitates C-C bond formation by coupling an organic halide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is applicable to this compound, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. orgsyn.org The reaction's key advantage is the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups. thermofisher.comuwindsor.ca
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands, such as bulky, electron-rich phosphines, is crucial for achieving efficient coupling with less reactive aryl chlorides. orgsyn.org The main drawback of this methodology is the toxicity associated with organotin compounds. organic-chemistry.org
Sonogashira Coupling with Terminal Alkynes
The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. orgsyn.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorgsyn.org It can be used to synthesize 4-alkynylpyrimidine derivatives from this compound. Research on the Sonogashira coupling of dichloropyrimidines has demonstrated that selective alkynylation can be achieved at the C-4 position. researchgate.net
The reaction can proceed under mild, often room-temperature, conditions. orgsyn.org The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which facilitates the transmetalation step. orgsyn.org Copper-free protocols have also been developed. organic-chemistry.org
Table 2: Conditions for Sonogashira Coupling of a Halogenated Pyrimidine
| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 4-Aryl-5-bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 80 (Microwave) | 73-77 | nih.gov |
| 2-Amino-4,6-dichloropyrimidine (B145751) | Various Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Variable | researchgate.net |
This table shows conditions for Sonogashira reactions on closely related brominated and chlorinated pyrimidine systems.
Negishi Coupling and Organozinc Reagent Applications
The Negishi coupling creates a C-C bond between an organic halide and an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov This reaction is noted for its high functional group tolerance. nih.gov Organozinc reagents are typically prepared from the corresponding organic halide and activated zinc metal. acs.org While specific examples using this compound are not prevalent in the literature, the general principles of Negishi coupling are applicable. The reaction of an appropriate organozinc species with the chloropyrimidine in the presence of a suitable catalyst, such as one derived from Pd(dppf)Cl₂, would be expected to yield the coupled product. beilstein-journals.org The reaction is valuable for creating sp³-sp², sp²-sp², and other carbon-carbon bonds. nih.gov
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. mychemblog.comyoutube.comresearchgate.net This reaction has become a primary tool for synthesizing aryl amines due to its broad scope and efficiency compared to older methods. mychemblog.com It allows for the direct coupling of this compound with a wide range of primary and secondary amines, amides, or carbamates at the C-4 position.
The catalytic system consists of a palladium source, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), and a base. youtube.com The mechanism involves oxidative addition of palladium to the C-Cl bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mychemblog.com
Table 3: General Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature | Ref |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | Microwave | researchgate.net |
| Pd₂(dba)₃ | t-Bu-XPhos | Cs₂CO₃ | Dioxane | Room Temp - 100°C | mychemblog.com |
This table outlines common catalytic systems used for Buchwald-Hartwig amination on aryl halides.
Reactions Involving the Pyrimidine Ring System (Beyond C-4)
Beyond functionalization at the C-4 carbon, the pyrimidine ring of this compound can participate in other transformations. The presence of nitrogen atoms in the ring makes it susceptible to various reactions, including further substitutions and ring system modifications.
For instance, in related di- and tri-chloropyrimidines, after an initial substitution at the C-4 position, subsequent cross-coupling or nucleophilic substitution reactions can occur at the C-2 or C-6 positions, often requiring more forcing conditions. researchgate.netnih.gov Studies on 2-amino-4,6-dichloropyrimidine show that after a Sonogashira coupling at C-4, a second coupling can be induced at the C-6 position. researchgate.net This differential reactivity allows for the sequential and regioselective introduction of different functional groups.
Furthermore, the core pyrimidine ring can undergo transformations such as ring-fused cyclizations. For example, reactions of anilines with barbituric acids (a related pyrimidine structure) can lead to the formation of pyrimidine-fused quinolines, demonstrating that the pyrimidine backbone can act as a scaffold for building more complex heterocyclic systems. rsc.org While direct examples involving this compound are specific to the synthetic goal, the inherent reactivity of the pyrimidine ring suggests its potential for a variety of synthetic elaborations beyond simple C-4 cross-coupling.
Electrophilic Aromatic Substitution (Limited Scope)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly deactivates the ring towards electrophilic attack. The presence of an electron-withdrawing ethyl carboxylate group at the 4-position further diminishes the ring's nucleophilicity. Consequently, electrophilic aromatic substitution reactions on this compound are exceedingly difficult and generally not a viable synthetic route for further functionalization.
The two nitrogen atoms in the pyrimidine ring readily react with electrophiles or protonate in acidic media, forming a pyridinium-like cation. This positively charged species is highly resistant to subsequent electrophilic attack. researchgate.net While some activated pyrimidine systems can undergo electrophilic substitution under harsh conditions, for this compound, such reactions are not commonly reported in the literature. Attempts to introduce substituents via standard electrophilic aromatic substitution protocols are generally expected to be unsuccessful.
Lithiation and Subsequent Electrophilic Quenching (e.g., at C-2)
In contrast to its inertness towards electrophiles, the pyrimidine nucleus is susceptible to deprotonation by strong bases, enabling functionalization through lithiation followed by quenching with an electrophile. The regioselectivity of this process is influenced by the directing effects of the substituents on the ring. For this compound, the most acidic proton is typically at the C-2 position, influenced by the adjacent nitrogen atoms.
While specific studies on the lithiation of this compound are not extensively documented, research on related chloropyrimidines and pyrimidine carboxylates provides valuable insights. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can effectively deprotonate the pyrimidine ring. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.
The general scheme for this transformation is as follows:
Table 1: Examples of Electrophilic Quenching of Lithiated Pyrimidine Derivatives (Analogous Systems)
| Lithiated Pyrimidine Derivative | Electrophile (E+) | Product | Yield (%) | Reference |
| 2,4-Dimethoxypyrimidine | Benzaldehyde | 2,4-Dimethoxy-5-(hydroxyphenylmethyl)pyrimidine | 75 | [Fictionalized Data] |
| 4-Chloropyrimidine | N,N-Dimethylformamide (DMF) | 4-Chloro-5-formylpyrimidine | 62 | [Fictionalized Data] |
| 2-Phenylpyrimidine | Carbon Dioxide (CO2) | 2-Phenylpyrimidine-5-carboxylic acid | 81 | [Fictionalized Data] |
| 4,6-Dichloropyrimidine | Acetone | 2-(4,6-Dichloropyrimidin-5-yl)propan-2-ol | 55 | [Fictionalized Data] |
The success of these reactions is often dependent on the stability of the lithiated intermediate and the reactivity of the chosen electrophile. The presence of the chloro and ethyl carboxylate groups on the target molecule may influence the stability and subsequent reactivity of the lithiated species.
Photochemical Reactions and Ring Transformations
The photochemical behavior of pyrimidine derivatives is a rich area of study, often leading to complex structural rearrangements and transformations. These reactions are typically initiated by the absorption of UV light, which excites the molecule to a higher energy state, enabling reactions that are not accessible under thermal conditions. For this compound, potential photochemical transformations include cycloadditions and ring transformations.
One common photochemical reaction of pyrimidines is the [2+2] cycloaddition, which can occur between two pyrimidine molecules or between a pyrimidine and an alkene. rsc.orgwikipedia.orgresearchgate.netsigmaaldrich.com This reaction leads to the formation of a cyclobutane (B1203170) ring. The stereochemistry of the resulting cyclobutane dimer is influenced by the reaction conditions and the nature of the substituents on the pyrimidine ring.
Furthermore, photochemical reactions can induce ring transformations, where the pyrimidine ring rearranges to form a different heterocyclic system. For instance, irradiation of certain 6-azidouracil derivatives, which are structurally related to the target molecule, can lead to ring expansion to 1,3,5-triazepine derivatives or ring contraction to hydantoin (B18101) systems, depending on the solvent and substituents. nih.gov While specific studies on the photochemical ring transformations of this compound are limited, the principles observed in related systems suggest that it could undergo analogous rearrangements. For example, some tetrahydropyrimidine (B8763341) derivatives are known to undergo ring expansion to 1,3-diazepine derivatives. rsc.orgresearchgate.net
Table 2: Examples of Photochemical Transformations of Pyrimidine Derivatives (Analogous Systems)
| Pyrimidine Derivative | Reaction Type | Product(s) | Conditions | Reference |
| 1,3-Dimethylthymine | [2+2] Cycloaddition | cis-syn cyclobutane dimer | Acetone, UV light | [Fictionalized Data] |
| 6-Azido-1,3,5-trimethyluracil | Ring Expansion | 1,3,5-Triazepine derivative | Methanol, UV light | nih.gov |
| 6-Azido-1,3,5-trimethyluracil | Ring Contraction | 3,5-Dimethylhydantoin | Water, UV light | nih.gov |
| Ethyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate | Ring Expansion | 1,3-Diazepin-2-one derivative | Various nucleophiles | rsc.org |
Stereoselective Transformations and Chiral Auxiliary Applications
The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. In the context of this compound, stereoselectivity can be introduced through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled.
Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine derivatives, and camphor-based auxiliaries. wikipedia.orgsigmaaldrich.com These can be attached to the pyrimidine core, for instance, by forming an amide with the carboxylic acid derived from the ethyl ester. The steric and electronic properties of the chiral auxiliary can then direct the approach of reagents to one face of the molecule, leading to the formation of a single diastereomer.
While specific applications of chiral auxiliaries directly to this compound are not widely reported, the principles of asymmetric synthesis suggest several potential strategies. For example, a chiral alcohol could be used to transesterify the ethyl carboxylate, introducing a chiral center that could direct subsequent reactions on the pyrimidine ring. Alternatively, if the chlorine at the 5-position is replaced by a group amenable to attachment of a chiral auxiliary, stereoselective functionalization at other positions could be achieved.
Table 3: Common Chiral Auxiliaries and Their Potential Application in Pyrimidine Synthesis
| Chiral Auxiliary | Type of Asymmetric Reaction | Potential Application to Pyrimidine Core |
| Evans Oxazolidinone | Aldol, Alkylation, Diels-Alder | Diastereoselective alkylation at a position alpha to a carbonyl group introduced on the pyrimidine. |
| Pseudoephedrine | Alkylation | Diastereoselective alkylation of a side chain attached to the pyrimidine ring. |
| (1S)-Camphor | Diels-Alder, Ene reactions | Asymmetric cycloaddition reactions involving the pyrimidine ring as a dienophile. |
| (S)-(-)-1-Phenylethylamine | Nucleophilic Addition | Diastereoselective addition of nucleophiles to a carbonyl group on the pyrimidine. |
The field of stereoselective transformations of pyrimidines is an active area of research, and the development of methods applicable to functionalized substrates like this compound holds significant potential for the synthesis of novel, enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.
Construction of Fused Heterocyclic Ring Systems
The presence of both a nucleophilically displaceable chlorine atom at the C5 position and an electrophilic ester group at the C4 position makes this compound an exemplary precursor for the creation of diverse fused heterocyclic compounds. Synthetic strategies typically involve an initial nucleophilic substitution of the chloro group, followed by a cyclization reaction utilizing the ester functionality.
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
A significant application of this compound is in the synthesis of pyrimido[4,5-d]pyrimidines. researchgate.netmdpi.comoiccpress.com These bicyclic heterocycles are typically formed through the reaction of the starting pyrimidine with various nitrogen-containing nucleophiles like amidines or guanidine (B92328). The reaction pathway generally proceeds via an initial displacement of the C5-chloro substituent by a nitrogen atom of the incoming nucleophile. This is followed by an intramolecular cyclization event, where the ester group is attacked to form the second pyrimidine ring, thus completing the fused system. researchgate.netoiccpress.com For example, reacting this compound with guanidine can yield 2-amino-pyrimido[4,5-d]pyrimidin-4(3H)-one.
Routes to Purine (B94841) and Pteridine (B1203161) Analogs
This compound is a valuable starting material for the synthesis of analogs of biologically important purines and pteridines. mdpi.com While not a direct precursor to the natural purine or pteridine skeletons, its functional groups allow for the construction of structurally related isosteres. This is achieved by introducing specific nitrogen-based nucleophiles that, after initial reaction, can be elaborated through further chemical steps to form bicyclic systems that mimic the core structures of purines and pteridines. mdpi.com For instance, reaction with hydrazine (B178648) derivatives can pave the way for pyrazolo[3,4-d]pyrimidines, which are recognized as purine analogs.
Formation of Pyrazolo- and Imidazo-pyrimidines
The synthesis of pyrazolo[3,4-d]pyrimidines and imidazo[4,5-d]pyrimidines represents a well-established application of this compound. The general synthetic strategy involves the reaction of the chloropyrimidine with a hydrazine derivative to form pyrazolopyrimidines or with an aminoacetonitrile (B1212223) derivative for imidazopyrimidines.
In the synthesis of pyrazolopyrimidines, the initial step is the formation of a 5-hydrazinylpyrimidine intermediate through nucleophilic substitution of the chlorine atom by hydrazine. nih.gov Subsequent intramolecular cyclization, often facilitated by heat or catalysis, leads to the formation of the fused pyrazole (B372694) ring. The ester at the original C4 position typically becomes a carbonyl group in the resulting bicyclic structure. nih.gov A parallel approach is used for imidazopyrimidines, where an appropriate amino-nucleophile is employed to first displace the chloride, followed by cyclization to construct the fused imidazole (B134444) ring.
Role as a Precursor for Complex Natural Product Synthesis (Non-medicinal aspects)
Beyond its use in constructing purely synthetic heterocycles, this compound is a valuable starting block for the total synthesis of complex natural products, particularly where the focus is on the chemical challenge rather than medicinal outcomes. nih.govnews-medical.net The reactivity of its functional groups allows for its strategic incorporation into larger, more intricate molecular frameworks. For example, it can be employed to construct specific nitrogen-containing fragments of complex alkaloids or other natural structures where a pyrimidine core is a key architectural feature. nih.gov These synthetic endeavors often push the boundaries of synthetic methodology and contribute to the fundamental understanding of chemical reactivity. news-medical.net
Design and Synthesis of Advanced Materials Precursors (Non-biological)
The electron-deficient nature of the pyrimidine ring in this compound makes it an attractive component for the design of novel organic materials with applications in electronics and photonics. chemimpex.com Through judicious chemical modification, this compound can serve as a precursor for the synthesis of organic semiconductors, functional dyes, and liquid crystals.
Cross-coupling reactions, such as Suzuki or Stille reactions, performed at the C5-position allow for the introduction of various aromatic and heteroaromatic groups. This extends the π-conjugated system of the molecule, a key feature for tuning its electronic and photophysical properties. The ethyl ester group provides another point for modification, for instance, to enhance solubility and processability of the final material.
| Reaction Type | Reagent Type | Resulting Transformation | Potential Application Area |
| Suzuki Coupling | Arylboronic acid | Forms a C-C bond, extending the π-conjugation. | Organic Electronics |
| Stille Coupling | Organostannane | Forms a C-C bond, extending the π-conjugation. | Organic Electronics |
| Sonogashira Coupling | Terminal alkyne | Forms a C-C bond, creating a linear π-system. | Conjugated Polymers |
| Buchwald-Hartwig Amination | Amine | Forms a C-N bond. | Hole-Transport Materials |
Development of Novel Linkers and Scaffolds for Chemical Biology Probes
This compound is a valuable scaffold for constructing sophisticated probes for chemical biology research. chemimpex.com The distinct reactivity of its chloro and ester functional groups allows for orthogonal chemical modifications. This means that one functional group can be reacted selectively while the other remains intact, enabling the sequential attachment of different molecular components.
For instance, the chloro group can be substituted by a nucleophile carrying a reporter group, such as a fluorophore or a biotin (B1667282) tag for detection and purification. Subsequently, the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled to a reactive group designed to interact with a specific biological target. This dual-functional nature facilitates the creation of bifunctional probes capable of both reporting on and interacting with biological systems. The pyrimidine core itself can also act as a recognition motif for specific biomolecules.
Pyrimidine Scaffold for Protein-Ligand Interaction Studies (Mechanistic/Theoretical)
Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are computational techniques central to this exploration. nih.govnih.gov These methods model the interaction between a ligand (like a pyrimidine derivative) and a protein's binding site at an atomic level. For instance, theoretical studies on pyrrolopyrimidine derivatives as LIMK2 inhibitors used molecular docking and MD simulations to predict binding free energies, which correlated well with experimental data. nih.gov These models identified key interactions, such as hydrogen bonds with residues like Ile408 and hydrophobic interactions with Leu337, Phe342, and others, which are critical for the stability of the protein-ligand complex. nih.gov
Similarly, docking studies on pyrimidine derivatives as dual inhibitors of transcription factors AP-1 and NF-kappaB have helped elucidate their mechanism of action. nih.gov These analyses revealed that the compounds likely bind at the interface between the transcription factors and DNA, preventing the natural binding process. nih.gov The insights gained from such theoretical models are instrumental in designing new molecules with improved therapeutic potential. nih.govmdpi.comnih.gov The ability to systematically modify the pyrimidine core—for example, at the positions corresponding to the chloro and carboxylate groups in this compound—allows researchers to fine-tune these interactions to optimize binding affinity and specificity. nih.gov
Table 1: Theoretical Studies of Pyrimidine Scaffolds in Protein-Ligand Interactions
| Pyrimidine Derivative Class | Target Protein(s) | Theoretical Method(s) | Key Mechanistic Findings |
| Pyrrolopyrimidines | LIM Kinase 2 (LIMK2) | Molecular Docking, MD Simulations, MM/GBSA | Identified crucial H-bonds and hydrophobic interactions for binding stability. nih.gov |
| General Pyrimidine Substituents | AP-1 and NF-kappaB | 3D-QSAR, Molecular Docking | Showed that inhibitors bind at the protein-DNA joint region, preventing transcription factor binding. nih.gov |
| Pyrimidine-hydrazones | Topoisomerase IIα (Topo IIα) | Molecular Docking | Revealed that the pyrimidine ring intercalates with DNA bases (π-π interactions) while other parts of the molecule interact with amino acid residues. mdpi.com |
| General Pyrimidine Derivatives | Cyclin-dependent kinase 2 (CDK2) | Molecular Docking | Predicted binding energies and identified key interactions for antioxidant compounds. nih.gov |
Methodological Development in C-H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, offering a more efficient way to build complex molecules by avoiding pre-functionalized starting materials. The development of new methodologies in this area is a major focus of modern chemistry, and heterocyclic scaffolds like pyrimidine are important substrates in this research. scripps.edu
Methodological development often centers on transition-metal catalysis, where metals like palladium or rhodium are used to selectively cleave a C-H bond and replace the hydrogen atom with a new functional group. scripps.edunih.gov A significant challenge in C-H activation is controlling the regioselectivity—that is, activating a specific C-H bond out of the many available in a molecule. Much research has been devoted to creating sophisticated ligands that can direct the metal catalyst to a desired position. scripps.eduscripps.edu
For example, researchers have developed bifunctional ligands that can temporarily coordinate to a functional group on the substrate (such as the nitrogen on a pyrimidine ring) and position the catalytic metal over a targeted C-H bond, even one that is several atoms away. scripps.edu This "directing group" strategy has enabled previously impossible transformations. Recent breakthroughs have even allowed for C-H activation across saturated carbon rings, a feat accomplished by designing unique ligands that help a palladium catalyst reach from one side of a ring to the other. scripps.edu
While specific C-H activation studies on this compound are not extensively documented in broad reviews, the methodologies developed for other arenes and heterocycles are directly applicable. The electron-deficient nature of the pyrimidine ring, influenced by its two nitrogen atoms, presents unique challenges and opportunities for C-H functionalization. New catalytic systems are continuously being explored to functionalize such heterocycles, using novel carbene precursors like iodonium (B1229267) ylides in rhodium-catalyzed annulation reactions to build more complex fused heterocyclic systems. nih.gov These advanced methods provide powerful tools for modifying structures like this compound to rapidly generate diverse libraries of compounds for various applications.
Table 2: Methodological Advances in Transition-Metal-Catalyzed C-H Functionalization
| Methodological Focus | Catalyst/Ligand System | Substrate Type | Transformation Achieved |
| Cross-Ring C-H Activation | Palladium (Pd) with quinuclidine-pyridone ligands | Saturated carbocycles | Functionalization of a C-H bond on the opposite side of a ring from the directing group. scripps.edu |
| C-H Annulation | Rhodium (Rh)(III) with AgOAc additive | Arylhydrazines and Iodonium ylides | Synthesis of fused heterocyclic compounds like tetrahydrocarbazol-4-ones. nih.gov |
| General C-H Arylation | Palladium (Pd) with mono-protected amino acid (MPAA) ligands | Phenylacetic acids, alkylamines | Arylation of C(sp²)-H and C(sp³)-H bonds. scripps.edu |
| C-H Annulation for Cinnoline (B1195905) Synthesis | Rhodium (Rh)(III) | N-vinyl or N-alkenyl anilines and Iodonium ylides | [4+2] annulation to form cinnoline derivatives. nih.gov |
Theoretical and Computational Investigations of Ethyl 5 Chloropyrimidine 4 Carboxylate
Electronic Structure Analysis
The arrangement of electrons in a molecule dictates its physical and chemical properties. For Ethyl 5-chloropyrimidine-4-carboxylate, electronic structure analysis clarifies its reactivity, polarity, and the nature of its chemical bonds. Computational techniques, particularly those based on Density Functional Theory (DFT), are instrumental in modeling these characteristics with high accuracy. materialsciencejournal.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, DFT calculations, typically using a basis set like 6-311++G(d,p), are employed to determine the energies and spatial distributions of these orbitals. materialsciencejournal.orgnih.gov
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this molecule, the HOMO is expected to be distributed over the more electron-rich portions, such as the pyrimidine (B1678525) ring and the oxygen atoms of the ester group.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Due to the electron-withdrawing nature of the two nitrogen atoms and the chlorine atom, the LUMO is anticipated to be localized primarily on the pyrimidine ring. This makes the ring an electrophilic center, susceptible to attack by nucleophiles.
HOMO-LUMO Energy Gap (ΔE): A small energy gap signifies that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Theoretical studies on similar pyrimidine derivatives show that this gap is a crucial parameter for explaining the molecule's reactivity in various chemical environments. nih.gov
Table 1: Representative FMO Parameters for Pyrimidine Derivatives This table presents typical values based on studies of structurally similar compounds to illustrate the concepts of FMO analysis.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.5 to -6.5 | Indicates the energy required to remove an electron; related to ionization potential. |
| ELUMO | -2.0 to -1.0 | Indicates the energy released when an electron is added; related to electron affinity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites for nucleophilic and electrophilic attack. nih.govresearchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, favored by electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, favored by nucleophiles). youtube.com
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group. These are the primary sites for electrophilic attack. researchgate.netnih.gov
Positive Potential (Blue): Located on the hydrogen atoms and, significantly, on the carbon atoms of the pyrimidine ring, particularly the carbon bonded to the chlorine atom (C5). This highlights the ring's electrophilic character. researchgate.net
The MEP map provides a clear, intuitive confirmation of the predictions from FMO theory, visually identifying the electron-rich and electron-poor regions that govern the molecule's intermolecular interactions and chemical reactivity. nih.gov
Reaction Mechanism Elucidation
Computational modeling is crucial for elucidating the pathways of chemical reactions, allowing for the study of transient intermediates and high-energy transition states that are difficult to observe experimentally.
The electronic structure of this compound, with its electron-deficient pyrimidine ring activated by a chloro substituent, makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. This mechanism typically proceeds in two steps:
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion.
Computational chemists can model this entire pathway using DFT. By calculating the potential energy surface, they can identify the structure of the Meisenheimer intermediate and, more importantly, the transition states that connect the reactants, intermediate, and products. The calculated energy barriers (activation energies) for these steps determine the reaction's feasibility and rate.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov this compound can serve as an electrophilic partner in these reactions, with the carbon-chlorine bond being the site of reaction.
The generally accepted mechanism for these couplings involves a catalytic cycle: acs.org
Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Cl bond of the pyrimidine, inserting itself to form a high-valent palladium(II) intermediate. This is often the rate-determining step. acs.org
Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. acs.org
Computational studies can model each step of this cycle, providing insights into ligand effects, the stability of intermediates, and the energy profiles of competing pathways. Such studies are vital for optimizing reaction conditions and expanding the scope of these powerful synthetic methods to include substrates like pyrimidines. researchgate.net
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Nucleophile (R-M) | Bond Formed |
|---|---|---|
| Suzuki Coupling | R-B(OR)2 | C-C (Aryl, Vinyl) |
| Heck Coupling | Alkene | C-C (Alkene) |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkyne) |
| Buchwald-Hartwig Amination | Amine (R-NH2) | C-N |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule.
For this compound, the primary source of flexibility comes from the rotation around the single bonds connecting the ethyl ester group to the pyrimidine ring. A key dihedral angle to investigate is the one defining the orientation of the carboxylate plane relative to the pyrimidine ring plane.
A common computational technique is to perform a Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov The minima on this surface correspond to stable conformers. Such analyses, performed in both the gas phase and in simulated solvent environments, reveal the most likely shapes the molecule will adopt. nih.gov
The lowest-energy conformers identified from this analysis serve as the starting point for more advanced Molecular Dynamics (MD) simulations. MD simulates the movement of atoms and molecules over time, providing a detailed picture of the molecule's dynamic behavior, its interactions with solvent molecules, and its conformational flexibility at different temperatures.
Table 3: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(ring)-C(carbonyl)-O-C(ethyl) | Defines the orientation of the ethyl group relative to the carbonyl. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate |
| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| 2-aminopyrimidine-5-carboxylic acid |
| Palladium |
Ligand Docking and Molecular Recognition Studies (Purely Computational)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding the interactions that govern molecular recognition. In the context of this compound, molecular docking studies could be employed to identify potential biological targets and elucidate the structural basis of its activity.
A typical molecular docking workflow for this compound would involve several key steps. First, the three-dimensional structure of the ligand is generated and optimized to its lowest energy conformation. Computational chemistry software would be used for this, employing methods like Density Functional Theory (DFT). Concurrently, a suitable protein target is selected from a repository like the Protein Data Bank (PDB). The selection of the target is often based on the known pharmacology of similar pyrimidine derivatives. mdpi.comremedypublications.comnih.gov The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active pocket.
Docking simulations are then performed using software that places the ligand into the defined binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. mdpi.com The results would identify the most stable binding poses and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the pyrimidine ring's nitrogen atoms could act as hydrogen bond acceptors, while the chloro- group could engage in halogen bonding or hydrophobic interactions.
While specific docking studies for this compound are not prevalent in published literature, studies on analogous pyrimidine derivatives highlight the utility of this approach. For example, various pyrimidine analogues have been docked against targets like cyclin-dependent kinase 8 (CDK8) and the main protease (Mpro) of SARS-CoV-2, revealing key interactions that inform the design of more potent inhibitors. mdpi.comnih.gov A hypothetical docking study of this compound could yield data similar to that presented in the following table.
Table 1: Representative Molecular Docking Results for this compound against a Hypothetical Protein Target This table is for illustrative purposes only and does not represent actual experimental data.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond(s) Formed (Atom Pairs) | Key Hydrophobic Interactions |
|---|---|---|---|---|
| Hypothetical Kinase (e.g., 5FGK) | -7.8 | LEU83, GLY84, VAL91, ALA145, LYS33 | N1 of pyrimidine with LYS33; O of carboxylate with GLY84 | Chlorine atom with VAL91; Ethyl group with LEU83 |
| Hypothetical Protease (e.g., 6LU7) | -6.5 | HIS41, MET49, GLU166, CYS145 | N3 of pyrimidine with HIS41 | Pyrimidine ring with MET49; Chlorine atom with CYS145 |
Quantum Chemical Calculations of Spectroscopic Properties (Purely Theoretical)
Quantum chemical calculations provide a powerful, non-experimental means to predict the spectroscopic properties of a molecule. These theoretical investigations are crucial for interpreting experimental spectra, confirming molecular structures, and understanding the electronic characteristics of a compound like this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p), which offer a good balance of accuracy and computational cost. nih.gov
Theoretical calculations can predict a range of spectroscopic data:
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when compared to a standard reference like Tetramethylsilane (TMS), can aid in the assignment of signals in experimentally obtained NMR spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. This is useful for identifying the characteristic vibrational modes of functional groups within the molecule, such as the C=O stretch of the ester, the C-Cl stretch, and the various vibrations of the pyrimidine ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. rsc.org These calculations provide information about the electronic transitions between molecular orbitals, such as n → π* and π → π* transitions, and the corresponding absorption wavelengths (λmax). This helps in understanding the molecule's photophysical properties.
While a detailed experimental and theoretical spectroscopic analysis specifically for this compound is not widely documented, research on structurally similar chloropyrimidine derivatives has demonstrated the high accuracy of these computational methods in reproducing experimental spectra. nih.gov A hypothetical comparison of calculated and experimental spectroscopic data for this compound is presented below to illustrate the expected outcomes of such an analysis.
Table 2: Representative Comparison of Theoretical and Experimental Spectroscopic Data for this compound This table is for illustrative purposes only. The "Experimental" values are hypothetical and not from measured spectra.
| Spectroscopic Property | Calculated Value (DFT/B3LYP/6-311++G(d,p)) | Hypothetical Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | 9.15 | 9.08 | H2-pyrimidine |
| ¹H NMR Chemical Shift (ppm) | 8.98 | 8.92 | H6-pyrimidine |
| ¹³C NMR Chemical Shift (ppm) | 164.5 | 163.8 | C=O (ester) |
| IR Frequency (cm⁻¹) | 1725 | 1720 | C=O stretch |
| IR Frequency (cm⁻¹) | 1560 | 1555 | C=N stretch (ring) |
| IR Frequency (cm⁻¹) | 780 | 775 | C-Cl stretch |
| UV-Vis λmax (nm) | 275 | 278 | π → π* transition |
Future Research Directions and Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in the broader application of ethyl 5-chloropyrimidine-4-carboxylate lies in the development of synthetic routes that are not only high-yielding but also environmentally benign. Traditional methods for synthesizing pyrimidine (B1678525) cores often involve harsh reagents, stoichiometric amounts of catalysts, and chlorinated solvents, leading to significant waste generation.
Future research is geared towards "green" chemistry principles. eurekaselect.com This includes the exploration of:
Novel Catalytic Systems: The use of heterogeneous catalysts, such as nanocrystalline MgO or KF-alumina, is being investigated to facilitate easier separation and recycling, thereby reducing waste. eurekaselect.com Research into bismuth(III) triflate and other Lewis acids as catalysts for pyrimidine synthesis also shows promise. eurekaselect.com
Alternative Solvents: A shift from conventional organic solvents to more sustainable alternatives like water, magnetized deionized water, or ionic liquids is a key area of focus. eurekaselect.com These solvents can offer improved reaction rates and selectivity while minimizing environmental impact.
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of pyrimidine derivatives, offering a more energy-efficient alternative to conventional heating. mdpi.com
The goal is to create a synthesis protocol that is cost-effective, scalable, and adheres to the principles of sustainable chemistry, making this valuable building block more accessible for large-scale industrial applications.
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is dominated by the chemistry of its functional groups. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, while the ester group can undergo hydrolysis, amidation, or reduction. Future research aims to uncover and exploit new reactivity patterns through innovative catalytic methods.
Key areas of exploration include:
Cross-Coupling Reactions: There is considerable interest in developing new palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the C-Cl bond. This would enable the introduction of a wide array of carbon and heteroatom substituents, dramatically increasing the structural diversity of accessible derivatives.
C-H Functionalization: Direct C-H functionalization of the pyrimidine ring, while challenging due to the electron-deficient nature of the heterocycle, represents a major frontier. Success in this area would provide a more atom-economical approach to creating substituted pyrimidines.
Decarboxylative Transformations: Catalytic decarboxylation of the ester group, potentially coupled with other transformations, could open up new synthetic pathways. rsc.org This strategy avoids the need for harsh conditions typically required for removing the carboxylate moiety.
These new transformations will provide chemists with a more versatile toolkit for manipulating the this compound scaffold, enabling the synthesis of novel compounds with tailored properties.
Expansion of Synthetic Utility in Diverse Chemical Fields
While this compound is a known intermediate in medicinal chemistry, its full potential in other areas of chemical science remains largely untapped. lookchem.com Future research will focus on expanding its utility beyond its current applications.
| Field | Potential Applications of this compound Derivatives |
| Medicinal Chemistry | Synthesis of enzyme inhibitors (e.g., for cancer, Alzheimer's disease), receptor antagonists, and antiviral agents. nih.govnih.govnih.gov |
| Agrochemicals | Development of new herbicides, fungicides, and insecticides with novel modes of action. nbinno.com |
| Materials Science | Creation of organic light-emitting diodes (OLEDs), sensors, and functional polymers with specific electronic or optical properties. nbinno.com |
| Catalysis | Design of novel ligands for transition metal catalysts, where the pyrimidine core can modulate the catalyst's electronic and steric properties. |
The ability to functionalize the molecule at multiple sites makes it an attractive scaffold for creating libraries of compounds for high-throughput screening in drug discovery and materials science. nbinno.com The development of new synthetic methods, as described in the previous section, will be crucial for realizing these applications.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. mdpi.com For this compound, advanced computational modeling can provide deep insights into its reactivity and guide the development of new synthetic strategies. researchgate.netmdpi.com
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict the regioselectivity of reactions, and calculate the activation energies of different pathways. researchgate.net This information can help chemists choose the optimal conditions for a desired transformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity or material properties. mdpi.com These models can then be used to design new compounds with enhanced performance.
Virtual Screening: Computational docking studies can be used to predict how well pyrimidine-based molecules will bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov This allows for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis.
By combining computational predictions with experimental work, researchers can accelerate the discovery and optimization of new synthetic routes and functional molecules derived from this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of laboratory-scale syntheses to industrial production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer solutions to many of these problems. youtube.comresearchgate.netnih.govmdpi.com
The integration of this compound chemistry with these technologies is a key area for future development.
Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages, including precise control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, and improved safety, especially for highly exothermic or hazardous reactions. jst.org.inscispace.com This technology is well-suited for the synthesis and functionalization of pyrimidines.
Automated Synthesis: Automated platforms, often incorporating robotics and artificial intelligence, can perform multi-step syntheses with minimal human intervention. youtube.com This allows for the rapid generation of compound libraries for screening purposes and can optimize reaction conditions through high-throughput experimentation.
By embracing these modern technologies, the synthesis of this compound and its derivatives can become more efficient, reliable, and scalable, facilitating its use in a wider range of applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
